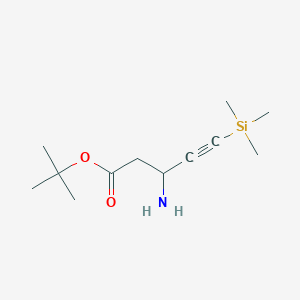

(+/-)1,1-Dimethylethyl 3-amino-5-(trimethylsilyl)-4-pentynoate

Cat. No. B8546864

M. Wt: 241.40 g/mol

InChI Key: VPVSAYLEADMTJS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05631399

Procedure details

To a 500 mL, 3-neck round bottom flask equipped with a mechanical stirrer and under a blanket of nitrogen was charged 110 mL of lithium bis(trimethylsilyl)amide (1.0M solution in THF) while maintaining the internal temperature at -20° C. using an isopropanol/dry ice bath. Once the desired temperature was attained, 20.14 g of 3-(trimethylsilyl)-2-propynal (a 62.7% solution in MTBE) was added to the reaction flask over 2 h. Upon completing the addition, the reaction mixture was stirred for 10 min at -20° C. followed by the addition of 10.3 g of trimethyl silyl chloride over a period of 20 min while maintaining the batch temperature at -20° C. Upon completing the addition the reaction mixture was stirred for 10 min at which time 69.7 g of t-butyl acetate was added to the reaction mixture over 15 min while maintaining the batch temperature at -20° C. The reaction mixture was stirred for 10 min at -20° C. at which time 19.2 mL of lithium bis(trimethylsilyl)amide (1.0M solution in THF) was added over a period of 40 min while maintaining the batch temperature at -20° C. An in-process check was performed on an aliquot using GC Method C to ensure that the area % of the desired product was >55%. The reaction mixture was added to an ammonium chloride solution (prepared by adding 5.0 g of ammonium chloride in 25 mL of water) and the mixture was allowed to reach ambient temperature with stirring (25° C.). The mixture was stirred at ambient temperature (25° C.) for 1 h. The mixture was transferred to a separatory funnel and the phases were separated. An in-process check was performed using GC Method C to determine the presence of desired product. This material was used without further purification. The solvent from the organic phase was removed under reduced pressure to give 34.5 g of the title compound as a brown oil (49.52 wt %, a molar yield of 70.7%).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C[Si]([N-:5][Si](C)(C)C)(C)C.[Li+].[CH3:11][Si:12]([CH3:18])([CH3:17])[C:13]#[C:14][CH:15]=O.C[Si](Cl)(C)C.[C:24]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])(=[O:26])[CH3:25]>CC(OC)(C)C>[NH2:5][CH:15]([C:14]#[C:13][Si:12]([CH3:18])([CH3:17])[CH3:11])[CH2:25][C:24]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

110 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

|

Step Two

|

Name

|

|

|

Quantity

|

20.14 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C#CC=O)(C)C

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Three

|

Name

|

|

|

Quantity

|

10.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

69.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

19.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred for 10 min at -20° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 500 mL, 3-neck round bottom flask equipped with a mechanical stirrer and under a blanket of nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the batch temperature at -20° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture over 15 min

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the batch temperature at -20° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over a period of 40 min

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the batch temperature at -20° C

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CC(=O)OC(C)(C)C)C#C[Si](C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |